N-tert-Butyl-1,1-dimethylallylamine
Overview
Description
“N-tert-Butyl-1,1-dimethylallylamine” is a chemical compound with the molecular formula C9H19N . It is also known as N-tert-butyl-2-methylbut-3-en-2-amine.
Synthesis Analysis
The synthesis of “N-tert-Butyl-1,1-dimethylallylamine” is typically carried out by the reaction of tert-butylamine with bicyclic alkenes. The reaction is usually performed in the presence of a Lewis acid catalyst.
Molecular Structure Analysis
The molecular structure of “N-tert-Butyl-1,1-dimethylallylamine” consists of a tertiary amine group (-NR3) that is attached to a tricyclic system with an unsaturated bond. The InChI code of this compound is InChI=1S/C9H19N/c1-7-9(5,6)10-8(2,3)4/h7,10H,1H2,2-6H3 .
Chemical Reactions Analysis
“N-tert-Butyl-1,1-dimethylallylamine” is a highly reactive compound due to the presence of the unsaturated bond in its structure. It can react with various functional groups, including carbonyls, epoxides, and imines, making it valuable in synthetic organic chemistry.
Physical And Chemical Properties Analysis
“N-tert-Butyl-1,1-dimethylallylamine” is a colorless liquid with a strong, pungent odor. It has a boiling point of 141°C and a density of 0.774 g/mL at 25°C . The compound is highly soluble in water and organic solvents.
Scientific Research Applications
Synthesis and Analytical Applications
Amino Acids Analysis : N-tert-Butyl-1,1-dimethylallylamine derivatives, such as N(O)-dimethyl-tert.-butylsilyl derivatives of proteic amino acids, have been used in the analysis of amino acids by gas chromatography-mass spectrometry. This method allows for the efficient and quantitative analysis of proteic amino acids, showcasing its role in analytical chemistry for protein research (Mackenzie, Tenaschuk, & Fortier, 1987).
Antihypertensive Indole Derivatives : The compound's structure has been incorporated into aryloxypropanolamines to study their antihypertensive activity, demonstrating its utility in medicinal chemistry for the development of new therapeutic agents (Kreighbaum et al., 1980).
Aminocarbonylation Reactions : It has been used in dimethylformamide as a carbon monoxide source for palladium-catalyzed aminocarbonylation of aryl bromides, highlighting its role in facilitating complex organic transformations (Wan et al., 2002).
Protective Groups in Synthesis
Hydroxyl Group Protection : The tert-butyldimethylsilyl group, a derivative of N-tert-Butyl-1,1-dimethylallylamine, has been developed as a protecting group for hydroxyl functionalities in organic synthesis, offering stability under various conditions and easy removal (Corey & Venkateswarlu, 1972).
Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, related to N-tert-Butyl-1,1-dimethylallylamine, have been identified as versatile intermediates for the asymmetric synthesis of amines, showcasing the compound's relevance in creating chiral building blocks (Ellman, Owens, & Tang, 2002).
Novel Applications and Functional Materials
- Electrochromic Poly(ether sulfone)s : The synthesis of dimethylamine-substituted triphenylamine derivatives, including those utilizing tert-butyldimethylsilyl groups, has been explored for their applications in novel electrochromic materials, indicating the compound's potential in material science and engineering (Huang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
N-tert-butyl-2-methylbut-3-en-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-9(5,6)10-8(2,3)4/h7,10H,1H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGXCSASZBCDRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274540 | |
Record name | N-tert-Butyl-1,1-dimethylallylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-1,1-dimethylallylamine | |
CAS RN |
40137-02-8 | |
Record name | N-tert-Butyl-1,1-dimethylallylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-Butyl-1,1-dimethylallylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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